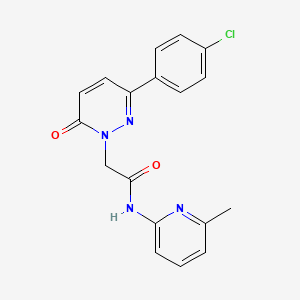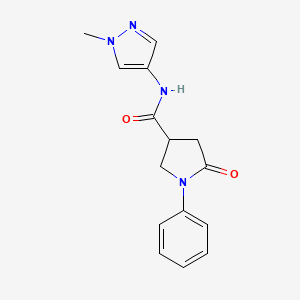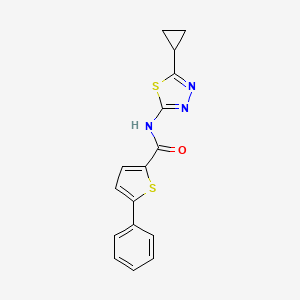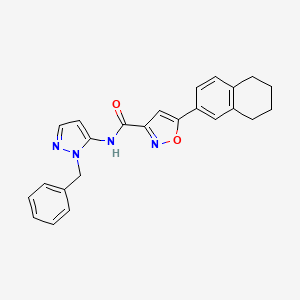![molecular formula C16H21N3O4 B4515550 N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B4515550.png)
N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide
Overview
Description
N-[(3,5-dioxo-4-azatricyclo[52202,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate . The intermediate product, 3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-8-yl acetate, is then hydrolyzed with an aqueous-ethanolic solution of ammonia to yield the desired imide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include p-nitrophenyl azide for aziridine ring formation , and various electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with p-nitrophenyl azide can lead to the formation of aziridine derivatives .
Scientific Research Applications
N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its cytotoxicity and anti-HIV-1 activity.
Antibacterial Activity: Derivatives of this compound have shown significant inhibition against Gram-positive cocci.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its anti-HIV-1 activity is likely due to its ability to inhibit reverse transcriptase . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione: This compound shares a similar tricyclic structure and has been studied for its pharmacological potential.
Thiourea Derivatives of 4-Azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: These derivatives have shown antibacterial activity.
Uniqueness
N-[(3,5-dioxo-4-azatricyclo[52202,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide is unique due to its combination of a tricyclic core with a morpholine-4-carboxamide group
Properties
IUPAC Name |
N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c20-14-12-10-1-2-11(4-3-10)13(12)15(21)19(14)9-17-16(22)18-5-7-23-8-6-18/h1-2,10-13H,3-9H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVCWSOUFKNARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)CNC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B4515470.png)
![N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide](/img/structure/B4515482.png)

![2-Methyl-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B4515491.png)
![[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]cyanamide](/img/structure/B4515499.png)
![N-methyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4515500.png)
![N-{4-[(3-propoxybenzyl)amino]phenyl}acetamide](/img/structure/B4515506.png)



![N-cyclopropyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4515541.png)

![2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4515563.png)
